molecular formula C9H12F3NO4 B13121051 methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate CAS No. 322474-23-7

methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate

Cat. No.: B13121051
CAS No.: 322474-23-7
M. Wt: 255.19 g/mol
InChI Key: YTUQDXZZTNBXKG-ACAGNQJTSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate typically involves the following steps:

    Formation of the Boc-protected amine: The starting material, an amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Introduction of the trifluoromethyl group: The Boc-protected amine is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), under appropriate conditions to introduce the trifluoromethyl group.

    Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to form Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is primarily determined by its functional groups:

    Trifluoromethyl group: This group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems.

    Boc-protecting group: The Boc group protects the amine functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine.

    Ester group: The ester functionality can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can participate in further reactions.

Comparison with Similar Compounds

Uniqueness: Methyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of fluorinated pharmaceuticals and specialty chemicals.

Biological Activity

Methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate (CAS Number: 126535-89-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₉H₁₂F₃NO₄
  • Molecular Weight : 255.191 g/mol
  • Purity : >97%

The compound's biological activity is primarily linked to its structural features, particularly the trifluoromethyl group and the oxycarbonylimino moiety. These groups are known to influence interactions with biological targets, potentially affecting pathways involved in cell signaling and proliferation.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related compounds has shown that they can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for tumor growth and survival. In vivo studies demonstrated that these compounds effectively suppressed tumor growth in mouse xenograft models at low doses .

Antimicrobial Properties

The potential antimicrobial activity of this compound is also noteworthy. Compounds with similar structures have been evaluated for their antibacterial effects against various pathogens. For example, studies on related methanolic extracts have shown high antibacterial activity against strains such as E. coli and S. aureus, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

  • In Vivo Antitumor Study :
    • Objective : To evaluate the efficacy of related compounds in inhibiting tumor growth.
    • Methodology : Mouse xenograft models were used to assess the antitumor activity.
    • Results : Compounds showed a significant reduction in tumor size compared to controls, indicating their potential as therapeutic agents against malignancies .
  • Antimicrobial Activity Assessment :
    • Objective : To determine the antibacterial efficacy of related compounds.
    • Methodology : Minimum inhibitory concentration (MIC) tests were conducted against various bacterial strains.
    • Results : The extracts exhibited MIC values indicating potent antibacterial activity against E. coli and S. aureus .

Data Table of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntitumorPI3K/AKT/mTOR PathwayTumor growth inhibition
AntibacterialE. coli, S. aureusSignificant antibacterial effect

Properties

CAS No.

322474-23-7

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate

InChI

InChI=1S/C9H12F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h1-4H3/b13-5-

InChI Key

YTUQDXZZTNBXKG-ACAGNQJTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C(=O)OC)\C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N=C(C(=O)OC)C(F)(F)F

Origin of Product

United States

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